Crystallographic Packing Parameters: Z′ = 1.5 vs. Z′ = 12 and Phase Stability
Single-crystal X-ray diffraction reveals fundamentally different packing architectures between the TMS-protected target compound (2) and its unprotected analog (1). Compound 2 crystallizes in an orthorhombic system with Z′ = 1.5 (three independent half-molecules in the asymmetric unit) and exhibits no phase transition upon cooling. In contrast, compound 1 crystallizes as a triclinic polymorph with Z′ = 12 and undergoes a single-crystal-to-single-crystal phase transition at 122.5 ± 2 K. This extremely high Z′ value for compound 1 makes full crystallographic refinement significantly more challenging and introduces temperature-dependent structural instability that can confound diffraction experiments [1].
| Evidence Dimension | Crystallographic asymmetric unit (Z′) and low-temperature phase behavior |
|---|---|
| Target Compound Data | Orthorhombic, Z′ = 1.5, no phase transition upon cooling |
| Comparator Or Baseline | 4-Ethynyl-N,N-dimethylaniline (1): Triclinic, Z′ = 12, phase transition at 122.5 ± 2 K |
| Quantified Difference | ΔZ′ = 10.5 (8× higher Z′ for terminal alkyne); phase transition present vs. absent |
| Conditions | Single-crystal X-ray diffraction; structure solved at multiple temperatures; compound 1 exhibits a reversible single-crystal-to-single-crystal phase transformation at 122.5 ± 2 K. |
Why This Matters
For researchers designing crystal engineering studies or requiring high-quality single-crystal structures, the TMS-protected form eliminates the risk of temperature-dependent phase changes that can shatter crystals and ruin datasets during routine data collection at cryogenic temperatures.
- [1] Batsanov, A.S.; Collings, J.C.; Ward, R.M.; Goeta, A.E.; Porres, L.; Beeby, A.; Howard, J.A.K.; Steed, J.W.; Marder, T.B. Crystal engineering with ethynylbenzenes Part 2. Structures of 4-trimethylsilylethynyl-N,N-dimethylaniline, and 4-ethynyl-N,N-dimethylaniline with Z′ = 12 and a single-crystal to single-crystal phase transition at 122.5 ± 2 K. CrystEngComm, 2006, 8, 622–628. DOI: 10.1039/B606327F. View Source
